Cas no 1076-26-2 (1-Methylnaphthalen-2-ol)

1-Methylnaphthalen-2-ol is a substituted naphthol derivative with the molecular formula C₁₁H₁₀O. This compound is characterized by the presence of a hydroxyl group at the 2-position and a methyl group at the 1-position of the naphthalene ring. It serves as a versatile intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its structural features contribute to its reactivity in electrophilic substitution and coupling reactions, making it useful for functionalization and derivatization. The compound exhibits moderate solubility in organic solvents and stability under standard conditions, facilitating its handling in laboratory and industrial applications. Its well-defined aromatic framework allows for precise modifications in synthetic pathways.
1-Methylnaphthalen-2-ol structure
1-Methylnaphthalen-2-ol structure
Product Name:1-Methylnaphthalen-2-ol
CAS No:1076-26-2
MF:C11H10O
MW:158.196503162384
MDL:MFCD00029266
CID:206025
PubChem ID:95939
Update Time:2025-06-10

1-Methylnaphthalen-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Methylnaphthalen-2-ol
    • 1-methyl-2-Naphthalenol
    • 1-METHYL-2-NAPHTHOL
    • 1-methyl-2-naphthol(SALTDATA: FREE)
    • 2-Naphthalenol,1-methyl-
    • 1-Methyl-2-naphthol100µg
    • 2-Naphthalenol,1-Methyl
    • NSC43747
    • 2-Naphthalenol, 1-Methyl-
    • MDL: MFCD00029266
    • Inchi: 1S/C11H10O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7,12H,1H3
    • InChI Key: BBOCZFGVXFNCTC-UHFFFAOYSA-N
    • SMILES: OC1=CC=C2C=CC=CC2=C1C

Computed Properties

  • Exact Mass: 158.07300
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 3.2

Experimental Properties

  • Density: 0.9887 (rough estimate)
  • Melting Point: 112°C
  • Boiling Point: 243.28°C (rough estimate)
  • Refractive Index: 1.5440 (estimate)
  • PSA: 20.23000
  • LogP: 2.85380

1-Methylnaphthalen-2-ol Customs Data

  • HS CODE:2907199090
  • Customs Data:

    China Customs Code:

    2907199090

    Overview:

    2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-Methylnaphthalen-2-ol Related Literature

Additional information on 1-Methylnaphthalen-2-ol

1-Methylnaphthalen-2-ol (CAS No. 1076-26-2): A Comprehensive Overview

1-Methylnaphthalen-2-ol, also known by its CAS registry number 1076-26-2, is an organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmacology. This compound belongs to the family of naphthols, which are derivatives of naphthalene with hydroxyl (-OH) groups attached. The structure of 1-Methylnaphthalen-2-ol consists of a naphthalene ring system with a methyl group (-CH₃) attached at position 1 and a hydroxyl group at position 2. This unique arrangement imparts distinct chemical properties, making it a valuable compound for various applications.

The synthesis of 1-Methylnaphthalen-2-ol can be achieved through several methods, including the oxidation of naphthols or the direct substitution reactions on naphthalene derivatives. Recent advancements in catalytic processes have enabled more efficient and environmentally friendly syntheses, reducing the environmental footprint associated with its production. These methods are particularly relevant in the context of green chemistry, where minimizing waste and energy consumption is a priority.

One of the most notable applications of 1-Methylnaphthalen-2-ol is in the pharmaceutical industry. Research has shown that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. For instance, studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, which could lead to novel treatments for conditions such as arthritis or cardiovascular diseases.

In addition to its pharmacological applications, 1-Methylnaphthalen-2-ol has found utility in materials science. Its aromatic structure and functional groups make it suitable for use as a precursor in the synthesis of advanced materials such as polymers and organic semiconductors. Recent research has explored its role in creating high-performance organic light-emitting diodes (OLEDs), where its electronic properties contribute to enhanced device efficiency and stability.

The chemical stability of 1-Methylnaphthalen-2-ol is another factor that contributes to its versatility. Under normal conditions, it is relatively stable, though it can undergo oxidation or other transformations under specific reaction conditions. Understanding these transformations is crucial for optimizing its use in various industrial processes.

From an environmental perspective, the ecological impact of 1-Methylnaphthalen-2-ol has been a subject of recent studies. Research indicates that while it is not inherently toxic at low concentrations, improper disposal or industrial leakage could pose risks to aquatic ecosystems. Therefore, sustainable practices in its production and application are essential to mitigate these potential impacts.

In conclusion, 1-Methylnaphthalen-2-ol (CAS No. 1076-26-2) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and beyond. Its unique chemical properties and recent advancements in synthesis techniques highlight its potential for future innovations. As research continues to uncover new aspects of this compound, it is poised to play an increasingly important role in both academic and industrial settings.

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